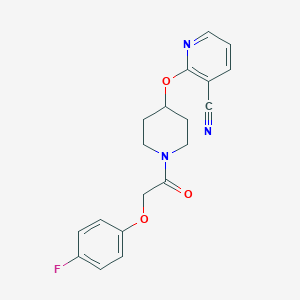

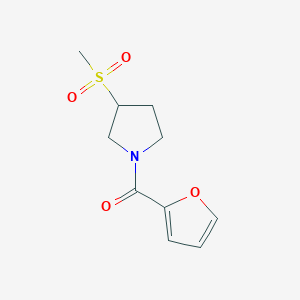

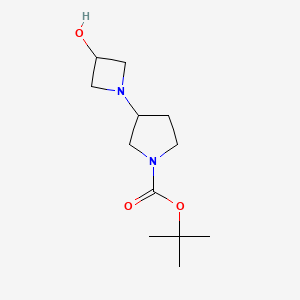

2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound. It’s a part of the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

Piperidines are involved in various chemical reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary. For example, some are off-white solids and soluble in ethanol .Aplicaciones Científicas De Investigación

Versatile Fluorophore-based Nicotinonitriles

A simplistic and highly effective protocol has been developed for the synthesis of a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This approach utilizes a domino four-component condensation reaction, offering advantages like short reaction time, excellent yield, and easy experimental workup under metal-free conditions. These newly synthesized nicotinonitrile derivatives exhibit strong blue-green fluorescence emission, making them potential candidates for various applications in materials science due to their pronounced emission spectra (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Chemosensing and Pharmacological Properties

Coumarin derivatives, synthesized via a three-component reaction involving nicotinonitrile, have demonstrated significant antimicrobial and antioxidant activities. Additionally, some derivatives showed good cytotoxic activity against cancer cell lines, indicating their potential in chemosensing and diverse pharmacological applications. The observed fluorescence enhancement in acidic mediums and quenching by metal ions like Cu2+ and Ni2+ underline their chemosensing capabilities (Sadeq M. Al-Hazmy et al., 2022).

Fluorescence Sensing Approach for TNP Detection

A novel fluorescence sensing approach using graphitic carbon nitride nanosheets has been developed for the detection of 2,4,6-trinitrophenol (TNP) in aqueous solutions. This method showcases efficient selectivity and sensitivity, making it a promising application for public safety and security through visual detection of TNP in natural water samples (Mingcong Rong et al., 2015).

Corrosion Inhibition Properties

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, highlighting their potential in protecting metals from corrosion. Through quantum chemical calculations and molecular dynamics simulations, these studies provide insights into the interaction mechanisms of piperidine derivatives with metal surfaces, offering a basis for developing new corrosion inhibitors (S. Kaya et al., 2016).

Direcciones Futuras

Piperidine derivatives are a pivotal cornerstone in the production of drugs and have several important pharmacophoric features . They are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being increasingly recognized . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c20-15-3-5-16(6-4-15)25-13-18(24)23-10-7-17(8-11-23)26-19-14(12-21)2-1-9-22-19/h1-6,9,17H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYVXVQDFCXUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)

![[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2618164.png)

![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)

![(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2618173.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2618179.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)